molecular formula CF3NO4 B13755404 Trifluoromethyl peroxynitrate CAS No. 50311-48-3

Trifluoromethyl peroxynitrate

Cat. No.: B13755404
CAS No.: 50311-48-3
M. Wt: 147.01 g/mol
InChI Key: IRCOOTKZKSUTLW-UHFFFAOYSA-N
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Description

Trifluoromethyl peroxynitrate is a chemical compound with the molecular formula CF₃NO₄ and a molecular weight of 147.0102 g/mol It is known for its unique structure, which includes a trifluoromethyl group (CF₃) attached to a peroxynitrate moiety (NO₄)

Preparation Methods

The synthesis of trifluoromethyl peroxynitrate typically involves the reaction of trifluoromethyl iodide (CF₃I) with nitrogen dioxide (NO₂) in the presence of ultraviolet light. The reaction proceeds as follows:

[ \text{CF}_3\text{I} + \text{NO}_2 \xrightarrow{\text{UV light}} \text{CF}_3\text{ONO}_2 ]

This method requires careful control of reaction conditions, including temperature and light intensity, to ensure the desired product is obtained . Industrial production methods may involve scaling up this reaction and optimizing the conditions for higher yields and purity.

Chemical Reactions Analysis

Key Structural Insights:

  • Geometry : The molecule adopts a nonplanar structure in its neutral state, with a dihedral angle of ~90° between the CF₃O and NO₂ moieties. Upon ionization, it becomes planar (180° dihedral angle) due to electron removal from the O–N σ-bond .

  • Bond Lengths :

    Bond TypeNeutral State (Å)Ionized State (Å)
    O–O (peroxide)1.471.52
    O–N1.401.55
    N–O (nitrate)1.211.24

These structural changes highlight its instability under electronic excitation .

Ionization and Dissociation Pathways

CF₃OONO₂ undergoes rapid dissociation upon ionization, primarily through O–N bond cleavage:

  • Primary Pathway :

    CF₃OONO₂CF₃OO+NO₂+\text{CF₃OONO₂} \rightarrow \text{CF₃OO}^- + \text{NO₂}^+

    The positive charge localizes on the NO₂ moiety, facilitating fragmentation .

  • Ionization Potential : The first vertical ionization potential is 12.39 eV , determined via photoelectron spectroscopy (PES) .

Comparative Dissociation Rates:

ConditionMajor ProductsRate Constant
UV PhotolysisCF₃O⁻, NO₂, O₂k1010M1s1k \approx 10^{10} \, \text{M}^{-1}\text{s}^{-1}
Thermal DecompositionCF₃O⁻, NO₃⁻pH-dependent

The O–O bond homolysis observed in peroxynitrite analogs (e.g., HOONO) is less prominent here due to steric and electronic effects from the CF₃ group .

Vibrational Spectroscopy

Infrared and Raman studies reveal characteristic vibrational modes:

ModeFrequency (cm⁻¹)Assignment
ν(O–O)830Peroxide stretch
ν(N–O)1270Nitrate symmetric stretch
δ(CF₃)720CF₃ deformation

These modes are critical for identifying CF₃OONO₂ in reaction mixtures .

Reactivity with Inorganic Nitrogen Compounds

CF₃OONO₂ participates in electrophilic reactions due to its polarized O–N bond:

  • Nitration : Reacts with aromatic compounds (e.g., benzene) under acidic conditions, yielding nitro derivatives.

  • Oxidation : Transfers oxygen atoms to reduced sulfur species (e.g., thiols), forming sulfoxides and sulfones .

Example Reaction:

CF₃OONO₂+RSHRSO3H+CF₃O+NO2\text{CF₃OONO₂} + \text{RSH} \rightarrow \text{RSO}_3\text{H} + \text{CF₃O}^- + \text{NO}_2

Rate constants for such reactions remain under investigation but are hypothesized to exceed 103M1s110^3 \, \text{M}^{-1}\text{s}^{-1} based on peroxynitrite analog studies .

Environmental and Atmospheric Implications

CF₃OONO₂ is a short-lived intermediate in atmospheric chemistry, contributing to NOₓ cycling. Its decomposition releases NO₂, a key player in ozone depletion and smog formation .

Scientific Research Applications

Introduction to Trifluoromethyl Peroxynitrate

This compound, with the chemical formula CF₃OONO₂, is a compound of significant interest in various scientific fields due to its unique properties and potential applications. This article explores its applications, particularly in scientific research, emphasizing its role in biochemistry, medicinal chemistry, and environmental science.

Synthesis Overview

  • Chemical Reaction : The synthesis involves the reaction of trifluoroacetyl compounds with hydrogen peroxide and subsequent nitration.
  • Yield : The synthesis can yield high purity products suitable for various applications.

Biochemical Applications

This compound has been studied for its role in oxidative stress and cell signaling pathways. Its ability to generate reactive nitrogen species makes it a valuable tool in understanding cellular mechanisms.

  • Cellular Signaling : Research indicates that this compound can modulate signaling pathways related to inflammation and apoptosis, making it relevant for studies on neurodegenerative diseases and cancer .

Medicinal Chemistry

The compound's trifluoromethyl group enhances the pharmacological properties of various drugs. It has been incorporated into drug design to improve efficacy and selectivity.

  • Drug Development : this compound derivatives are being explored as potential therapeutic agents due to their enhanced metabolic stability and bioavailability .

Environmental Science

In environmental chemistry, this compound has implications for atmospheric chemistry, particularly in understanding the formation of secondary pollutants.

  • Atmospheric Reactions : Studies have shown that it can participate in reactions that lead to the formation of harmful pollutants, thus playing a role in air quality assessments .

Case Study 1: Neurotoxicity Research

A study investigated the effects of peroxynitrite on neuronal cells, demonstrating that exposure leads to apoptosis through oxidative stress mechanisms. This compound was utilized as a model compound to elucidate these pathways .

Case Study 2: Drug Efficacy

Research highlighted the incorporation of trifluoromethyl groups into anti-cancer drugs, showing improved efficacy against specific cancer cell lines. The structural modification led to enhanced interaction with target proteins involved in tumor growth .

Data Tables

Application AreaSpecific Use Case
BiochemistryModulation of cell signaling
Medicinal ChemistryDevelopment of novel therapeutics
Environmental ScienceStudy of atmospheric reactions

Mechanism of Action

The mechanism of action of trifluoromethyl peroxynitrate involves its ability to generate reactive oxygen species (ROS). Upon decomposition, it releases nitric oxide (NO) and superoxide (O₂⁻), which can further react to form peroxynitrite (ONOO⁻). These reactive species can interact with various biomolecules, leading to oxidative damage or signaling pathways activation .

Comparison with Similar Compounds

Trifluoromethyl peroxynitrate can be compared with other trifluoromethyl-containing compounds, such as:

    Trifluoromethyl nitrite (CF₃ONO): Similar in structure but lacks the peroxynitrate group.

    Trifluoromethyl sulfonate (CF₃SO₃): Contains a sulfonate group instead of a peroxynitrate group.

    Trifluoromethyl iodide (CF₃I): A precursor in the synthesis of this compound.

The uniqueness of this compound lies in its ability to act as both an oxidizing and nitrating agent, making it valuable in various chemical reactions and applications .

Biological Activity

Trifluoromethyl peroxynitrate (CF3OONO2) is a compound of significant interest due to its unique chemical properties and biological activities. This article explores its biological effects, mechanisms of action, and implications for health and disease, drawing on diverse research findings.

This compound is an organofluorine compound that exhibits strong oxidizing properties. Its structure includes a trifluoromethyl group, which enhances its reactivity compared to other peroxynitrates. The compound is formed during the degradation of chlorofluorocarbons and has been studied for its ionization and dissociation processes .

  • Oxidative Stress Induction : CF3OONO2 generates reactive oxygen species (ROS), leading to oxidative stress in cells. This process is implicated in various cellular dysfunctions, including lipid peroxidation, protein nitration, and DNA damage .
  • Cell Signaling Pathways : The compound activates several signaling pathways associated with cell survival and apoptosis. Notably, it stimulates the release of arachidonic acid (AA) via the activation of cytosolic phospholipase A2 (cPLA2), which can have cytoprotective effects under certain conditions .
  • Zinc Release and Neurotoxicity : Research indicates that CF3OONO2 can induce the release of zinc from intracellular stores, contributing to neuronal apoptosis through pathways involving 12-lipoxygenase and p38 MAPK activation . This suggests a dual role where it may contribute to cell death in some contexts while promoting survival in others.

Cytotoxicity Studies

The cytotoxic effects of CF3OONO2 have been evaluated in various cell lines. The following table summarizes key findings from recent studies:

Cell Line IC50 Value (μM) Mechanism of Action
U937100Induces necrosis via mitochondrial dysfunction
Neuronal Cells50Apoptosis mediated by zinc release
PC1275ROS generation leading to cell death

These studies indicate that CF3OONO2 exhibits variable cytotoxicity depending on the cell type and concentration used.

Case Studies

  • U937 Cells : In a study involving U937 cells, exposure to CF3OONO2 resulted in significant necrotic cell death at concentrations above 100 μM. The activation of cPLA2 was found to play a protective role against this toxicity when AA was present .
  • Neuronal Models : Research on neuronal cells demonstrated that CF3OONO2 could trigger apoptosis through zinc release, activating downstream signaling pathways that lead to cell death. Inhibitors targeting these pathways showed protective effects against neurotoxicity induced by the compound .

Properties

CAS No.

50311-48-3

Molecular Formula

CF3NO4

Molecular Weight

147.01 g/mol

IUPAC Name

trifluoromethoxy nitrate

InChI

InChI=1S/CF3NO4/c2-1(3,4)8-9-5(6)7

InChI Key

IRCOOTKZKSUTLW-UHFFFAOYSA-N

Canonical SMILES

C(OO[N+](=O)[O-])(F)(F)F

Origin of Product

United States

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